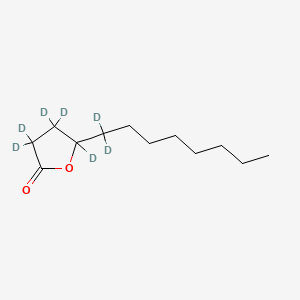
Cdc7-IN-20
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cdc7-IN-20 is a potent and selective inhibitor of the cell division cycle 7 (CDC7) kinase. CDC7 is a serine/threonine protein kinase that plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance protein complex 2-7 (MCM2-7). This kinase is highly expressed in various tumors, making it an attractive target for cancer therapy .
Vorbereitungsmethoden
The synthesis of Cdc7-IN-20 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes the use of thieno[3,2-d]pyrimidin-4(3H)-one derivatives. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Analyse Chemischer Reaktionen
Cdc7-IN-20 undergoes various chemical reactions, including phosphorylation inhibition and binding to the ATP-binding site of CDC7. Common reagents used in these reactions include organic solvents, catalysts, and specific inhibitors that enhance the selectivity and potency of this compound. The major products formed from these reactions are phosphorylated proteins and inhibited kinase complexes .
Wissenschaftliche Forschungsanwendungen
Cdc7-IN-20 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has shown potent anti-proliferative and cytotoxic effects in various cancer cell lines, including colorectal, lung, and leukemia . It is also used in studies related to DNA replication, cell cycle regulation, and apoptosis. Additionally, this compound is being explored for its potential in combination therapies with other anti-cancer agents .
Wirkmechanismus
Cdc7-IN-20 exerts its effects by inhibiting the kinase activity of CDC7, which is essential for the initiation of DNA replication. By binding to the ATP-binding site of CDC7, this compound prevents the phosphorylation of the MCM2-7 complex, leading to disrupted DNA replication and cell cycle arrest. This inhibition induces apoptosis and reduces tumor growth in various cancer models .
Vergleich Mit ähnlichen Verbindungen
Cdc7-IN-20 is unique in its high selectivity and potency compared to other CDC7 inhibitors. Similar compounds include PHA-767491 hydrochloride and SGR-2921, which also target CDC7 but may have different selectivity profiles and potency levels . The uniqueness of this compound lies in its ability to induce apoptosis with minimal effects on non-cancerous cells, making it a promising candidate for cancer therapy .
Eigenschaften
Molekularformel |
C15H16N4OS |
|---|---|
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
2-(1-amino-2-methylpropyl)-6-pyridin-4-yl-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H16N4OS/c1-8(2)12(16)14-18-10-7-11(9-3-5-17-6-4-9)21-13(10)15(20)19-14/h3-8,12H,16H2,1-2H3,(H,18,19,20) |
InChI-Schlüssel |
BJPKTIJCZLHYBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=NC2=C(C(=O)N1)SC(=C2)C3=CC=NC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


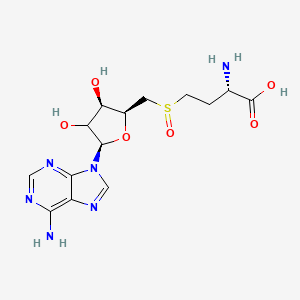
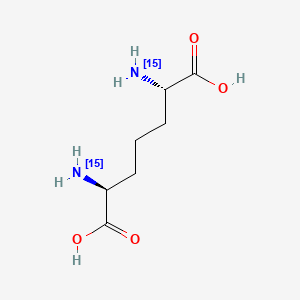
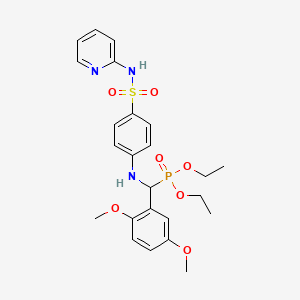
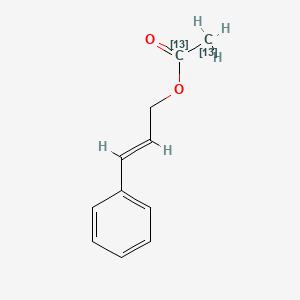
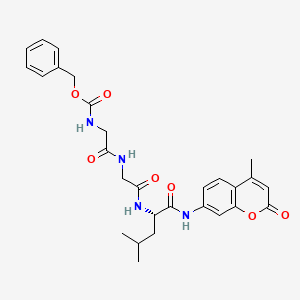
![(2R,3R,4S,5S,6R)-2-[(E)-5-[(1R,4aS,5S,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15137653.png)
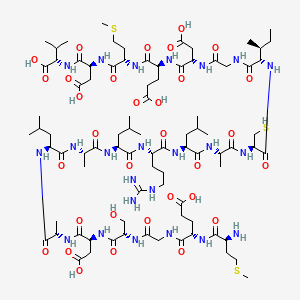


![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexacosanethioate;azane](/img/structure/B15137664.png)
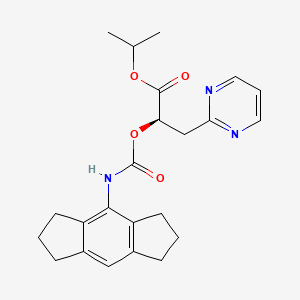
![2-[(E)-2-(9-benzylcarbazol-3-yl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium;iodide](/img/structure/B15137670.png)

